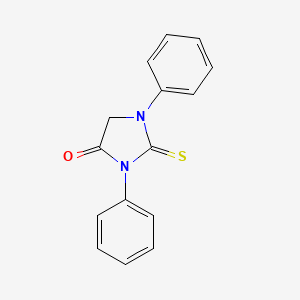

1,3-Diphenyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOIBWVYBBDZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Thiohydantoin Ring System in Chemical Biology and Medicinal Chemistry

The thiohydantoin ring system, chemically a 2-thioxoimidazolidin-4-one, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netacs.org This designation is due to its recurring presence in both natural products and synthetic molecules that exhibit a wide spectrum of biological activities. mdpi.com The versatility of the thiohydantoin core allows for structural modifications that can lead to compounds with potent pharmacological effects. jchemrev.com

Thiohydantoin derivatives have demonstrated a vast range of bioactivities, including:

Anticancer Activity: This is one of the most prominent applications of the thiohydantoin scaffold. researchgate.net Several FDA-approved drugs for prostate cancer, such as enzalutamide (B1683756), apalutamide, and bicalutamide, are based on this ring system. researchgate.netmdpi.com These compounds often function by targeting specific biological pathways involved in tumor growth. researchgate.net

Antimicrobial and Antifungal Activity: Researchers have synthesized numerous thiohydantoin derivatives that show significant efficacy against various bacterial and fungal strains. nih.govjchemrev.com For instance, certain 5-arylidine-2-thiohydantoins have shown potent inhibition of Mycobacterium tuberculosis. jchemrev.comjchemrev.com

Antiviral Activity: The scaffold is a component in compounds investigated for activity against viruses such as HIV. mdpi.comnih.gov

Anti-inflammatory and Anticonvulsant Properties: The structural features of thiohydantoins make them suitable candidates for developing agents that target inflammation and neurological disorders like epilepsy. nih.govnih.gov

The significance of the thiohydantoin ring is rooted in its chemical properties. The five-membered heterocyclic ring possesses several positions (N1, N3, and C5) that can be readily substituted, allowing chemists to fine-tune the molecule's properties to enhance its interaction with biological targets. jchemrev.comjchemrev.com This synthetic accessibility, combined with its proven track record in clinically used drugs, ensures that the thiohydantoin scaffold remains a central focus in the quest for novel therapeutic agents. nih.gov

Overview of Imidazolidinone and 2 Thioxoimidazolidin 4 One Derivatives in Contemporary Research

Classical Synthetic Routes for the 2-Thioxoimidazolidin-4-one Core

The foundational methods for constructing the 2-thioxoimidazolidin-4-one ring system have been well-established for decades. These classical routes often involve multi-step processes, relying on the fundamental principles of condensation and cyclization reactions.

A prevalent and versatile method for synthesizing the 2-thioxoimidazolidin-4-one core involves the intermolecular cyclization of thiosemicarbazide (B42300) derivatives. researchgate.net This strategy typically begins with the condensation of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiosemicarbazone (a Schiff base). researchgate.net Subsequent reaction of the thiosemicarbazone with a reagent containing a suitable leaving group, such as ethyl chloroacetate, in the presence of a base like fused sodium acetate, induces a cyclo-condensation reaction to yield the desired heterocyclic ring. researchgate.netuobaghdad.edu.iquomustansiriyah.edu.iq

The reaction proceeds via nucleophilic attack of the sulfur or nitrogen atom of the thiosemicarbazone on the electrophilic carbon of the chloroacetate, followed by an intramolecular condensation that eliminates a molecule of ethanol (B145695) and hydrogen chloride, leading to the formation of the 2-thioxoimidazolidin-4-one ring. researchgate.net This method's adaptability allows for the synthesis of a wide array of derivatives by simply varying the initial aldehyde or ketone. researchgate.netnih.gov

Table 1: Examples of Cyclo-condensation Reactions with Thiosemicarbazide Derivatives

| Starting Aldehyde/Ketone | Cyclizing Agent | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethyl chloroacetate | 3-((2-Nitrobenzylidene)amino)-2-thioxoimidazolidin-4-one | uobaghdad.edu.iq |

| 4-Bromobenzaldehyde | Ethyl chloroacetate | 3-((4-Bromobenzylidene)amino)-2-thioxoimidazolidin-4-one | uomustansiriyah.edu.iq |

A direct and efficient route to synthesizing 1,5-disubstituted-2-thioxoimidazolidin-4-one derivatives involves the reaction between an α-ketoaldehyde, such as phenylglyoxal (B86788), and a thiourea (B124793) derivative. ucl.ac.be Specifically, 1,5-diphenyl-2-thioxoimidazolidin-4-one can be obtained by reacting phenylglyoxal with phenylthiourea. ucl.ac.be

This synthesis is typically carried out in glacial acetic acid with hydrochloric acid serving as a catalyst. The reaction mechanism involves the initial condensation between the aldehyde group of phenylglyoxal and one of the amino groups of phenylthiourea, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. This method provides the target compounds in good yields. ucl.ac.be

The condensation of α-diketones, such as benzil (B1666583), with thiourea or its derivatives is a well-established method for producing 5,5-disubstituted-2-thioxoimidazolidin-4-ones. ucl.ac.be The reaction of benzil with various thiourea derivatives leads to the formation of 5,5-diphenyl-2-thioxoimidazolidin-4-one analogs. ucl.ac.be This reaction is analogous to the Biltz synthesis of phenytoin, which involves a similar condensation with urea.

The process is believed to proceed through a pinacol-type rearrangement, specifically a benzilic acid-like rearrangement mechanism, where the α-diketone reacts with the base (or in this case, the thiourea) to form an intermediate that undergoes rearrangement and cyclization. wiley-vch.de This method is effective for aromatic 1,2-diketones and provides a straightforward entry to C-5,5-diaryl substituted thioxoimidazolidinones. ucl.ac.bewiley-vch.de

Another significant classical pathway utilizes amino acid derivatives as starting materials. This approach allows for the introduction of chirality and diverse substituents at the C-5 position of the heterocyclic ring. In a typical procedure, an amino acid ester, like phenylglycine methyl ester, is condensed with an isothiocyanate (e.g., phenyl isothiocyanate). ucl.ac.benih.gov

This initial step forms a 3-substituted (thio)ureido-phenyl acetic acid intermediate. The subsequent cyclization of this intermediate is achieved by refluxing in an acidic aqueous medium, which results in the formation of the 3-substituted 5-phenyl-2-thioxoimidazolidin-4-one. ucl.ac.beresearchgate.net This two-step process is highly versatile, as the substituents on both the amino acid and the isothiocyanate can be readily modified to generate a library of analogs. ucl.ac.benih.gov

Table 2: Synthesis of 2-Thioxoimidazolidin-4-ones from Amino Acids

| Amino Acid Derivative | Isothiocyanate | Product | Reference |

|---|---|---|---|

| Phenylglycine methyl ester | Phenyl isothiocyanate | 3,5-Diphenyl-2-thioxoimidazolidin-4-one | ucl.ac.be |

| C-4-Ethylphenylglycine | Phenyl isothiocyanate | (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | nih.gov |

Modern and Green Chemistry Synthesis Approaches for 1,3-Diphenyl-2-thioxoimidazolidin-4-one

In recent years, synthetic organic chemistry has shifted towards more environmentally friendly and efficient methods. Green chemistry principles, such as the use of alternative energy sources and minimizing waste, have been applied to the synthesis of 2-thioxoimidazolidin-4-ones.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of this compound and its analogs. ucl.ac.be

For instance, the condensation of benzil and thiourea derivatives to form 5,5-diphenyl-2-thioxoimidazolidin-4-ones can be significantly enhanced using microwave irradiation. ucl.ac.beucl.ac.be This method allows for the rapid synthesis of the target derivatives in moderate to good yields. ucl.ac.be Microwave-assisted protocols are considered a green approach as they often reduce the need for large volumes of solvents and decrease energy consumption. bibliotekanauki.plnih.gov The efficiency and simplicity of this technique have made it a popular choice for the synthesis of various heterocyclic compounds, including the 2-thioxoimidazolidin-4-one scaffold. tandfonline.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Benefit of Microwave | Reference |

|---|---|---|---|---|

| Condensation of benzil and thiourea | Refluxing for several hours | Irradiation for a few minutes | Drastically reduced reaction time, improved yields | ucl.ac.be, ucl.ac.be |

| Cyclization of thiosemicarbazone with ethyl chloroacetate | Refluxing for 8 hours | Irradiation for 2-4 minutes | Faster reaction, higher efficiency | tandfonline.com, researchgate.net |

Facile and Eco-Friendly Synthetic Methodologies

Microwave irradiation and ultrasound assistance have emerged as prominent techniques in the eco-friendly synthesis of this compound and its derivatives. These methods often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-assisted synthesis has been successfully employed for the preparation of various 2-thioxoimidazolidin-4-one analogs. For instance, the synthesis of 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones has been achieved under microwave irradiation in a shorter time frame and with comparable yields to classical methods. nih.gov This suggests the applicability of microwave technology for the efficient synthesis of the 1,3-diphenyl substituted target compound. The use of solid supports, such as silica, in conjunction with microwave heating can further enhance the eco-friendliness of the synthesis by enabling solvent-free reaction conditions. nih.gov

Ultrasound-assisted synthesis is another green methodology that has been effectively used for the preparation of various heterocyclic compounds. The mechanical and thermal effects of acoustic cavitation can significantly accelerate chemical reactions. mdpi.comaurigeneservices.com This technique has been applied to the synthesis of 1,3,4-oxadiazole-2-thiols and other heterocyclic systems, often resulting in high yields under mild conditions and with short reaction times. nih.gov The application of ultrasound could therefore provide a facile and energy-efficient route to this compound.

Derivatization Strategies for Structural Diversification of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for extensive structural diversification. Key strategies include reactions at the nitrogen atoms and the active methylene (B1212753) group at the C-5 position.

Acylation and Alkylation Reactions at Nitrogen Atoms

The nitrogen atoms of the imidazolidinone ring can be functionalized through acylation and alkylation reactions, providing a straightforward method for introducing a wide range of substituents. While the presence of phenyl groups at N-1 and N-3 in the target compound might modulate the reactivity compared to unsubstituted analogs, the general principles of these reactions are applicable. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic acyl or alkyl source.

Alkylation at the nitrogen atoms of related heterocyclic systems has been documented. For instance, direct, regioselective N-alkylation of 1,3-azoles has been achieved using organomagnesium reagents as bases, which can direct the alkylation to the more sterically hindered nitrogen atom. sci-hub.se This suggests that with appropriate choice of reagents and conditions, selective alkylation of the this compound core could be achieved.

Introduction of Arylidene and Pyrazolylmethylene Moieties

The active methylene group at the C-5 position of the this compound ring is a key site for derivatization, most commonly through Knoevenagel condensation. This reaction allows for the introduction of arylidene and other substituted methylene moieties, leading to a diverse array of derivatives with varied electronic and steric properties.

The Knoevenagel condensation involves the reaction of the active methylene group with an aldehyde in the presence of a basic catalyst. This methodology has been widely used to synthesize 5-arylidene-2-thioxoimidazolidin-4-ones. researchgate.net The reaction of this compound with various aromatic aldehydes would proceed in a similar fashion to yield the corresponding 5-arylidene derivatives.

Of particular interest is the introduction of pyrazole-containing moieties, which are known to be present in many biologically active compounds. The Knoevenagel condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with active methylene compounds like malononitrile (B47326) has been reported to proceed efficiently in aqueous media, highlighting a green approach to such condensations. researchgate.net By analogy, the condensation of this compound with pyrazole (B372694) aldehydes, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, would lead to the formation of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-1,3-diphenyl-2-thioxoimidazolidin-4-one. nih.govekb.egnih.govmdpi.com

Below is a table summarizing the synthesis of pyrazolylmethylene derivatives of related heterocyclic systems via Knoevenagel condensation.

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium carbonate | 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |

| 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde | 1,3-diethyl-2-thiobarbituric acid | Pyridine | 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | nih.gov |

Formation of Spiroimidazolidinediones via Cycloaddition Reactions

The 5-arylidene derivatives of this compound are excellent dipolarophiles for 1,3-dipolar cycloaddition reactions. This reactivity allows for the construction of complex spirocyclic systems, where the C-5 position of the imidazolidinone ring becomes a spiro center. A common approach involves the reaction with azomethine ylides to form spiro-pyrrolidine derivatives.

The 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of an α-amino acid (such as sarcosine) and an aldehyde or ketone (like isatin), with 5-arylidene-2-thioxoimidazolidin-4-ones leads to the formation of spiro[imidazolidine-5,3'-pyrrolidine] derivatives. wikipedia.orgbeilstein-archives.org This reaction is often highly regio- and stereoselective. beilstein-archives.org The resulting spiro compounds can incorporate the oxindole (B195798) moiety, leading to spiro[imidazolidine-5,3'-oxindole] systems, which are of significant interest in medicinal chemistry.

The general reaction scheme involves the [3+2] cycloaddition of the azomethine ylide to the exocyclic double bond of the 5-arylidene-2-thioxoimidazolidin-4-one. The reaction can be influenced by various factors, including the nature of the substituents on the reactants and the reaction conditions.

Mechanistic Investigations of Synthetic Transformations Involving this compound

Understanding the mechanisms of the synthetic transformations involving this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcome of the products.

Proposed Reaction Mechanisms for Cycloaddition Processes

The formation of spiro compounds via the 1,3-dipolar cycloaddition of azomethine ylides to 5-arylidene-1,3-diphenyl-2-thioxoimidazolidin-4-ones is believed to proceed through a concerted pericyclic mechanism. beilstein-archives.org According to Frontier Molecular Orbital (FMO) theory, the reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole (azomethine ylide) with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (the 5-arylidene derivative).

The proposed mechanism for the formation of spiro[imidazolidine-5,3'-pyrrolidine]-2,2'-dione derivatives can be outlined as follows:

Generation of the Azomethine Ylide: The reaction is initiated by the condensation of isatin (B1672199) with sarcosine, which, upon decarboxylation, generates the azomethine ylide in situ.

Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with the exocyclic C=C double bond of the 5-arylidene-1,3-diphenyl-2-thioxoimidazolidin-4-one.

Stereoselectivity: The stereochemical outcome of the reaction is determined by the mode of approach of the dipole to the dipolarophile. The reaction typically proceeds with high diastereoselectivity, often favoring the formation of a single diastereomer. The relative stereochemistry of the newly formed stereocenters in the pyrrolidine (B122466) ring is influenced by steric and electronic factors in the transition state.

The reaction is considered a six-electron process and, according to the Woodward-Hoffmann rules, is suprafacial with respect to both the dipole and the dipolarophile. beilstein-archives.org While the reaction is generally viewed as concerted, the bond formation may be asynchronous.

Understanding Thermal Pathways and Reaction Kinetics

Such studies would be invaluable for understanding the reaction mechanism, optimizing reaction conditions for industrial-scale synthesis, and ensuring process safety. Typically, the investigation of thermal pathways would involve monitoring the heat flow of the reaction between 1,3-diphenylthiourea and an appropriate C2 synthon, like ethyl chloroacetate, under a controlled temperature program. This would help in identifying key thermal events such as the onset of the reaction, exothermic or endothermic peaks corresponding to bond formation and cyclization, and any potential decomposition of reactants, intermediates, or the final product at elevated temperatures.

Similarly, a detailed kinetic study would involve monitoring the concentration of reactants and products over time at various temperatures. From this data, key kinetic parameters such as the reaction order, rate constant (k), activation energy (Ea), and pre-exponential factor (A) could be determined using methodologies like the Arrhenius equation. This information is crucial for predicting reaction rates, determining the optimal reaction time, and scaling up the synthesis process efficiently.

Although general mechanisms for the formation of related 2-thioxoimidazolidin-4-one structures have been proposed, which typically involve the initial S-alkylation of the thiourea followed by an intramolecular cyclization, specific kinetic data and a validated thermal model for the synthesis of the 1,3-diphenyl derivative are currently absent from the available literature. Further research in this area is warranted to provide a comprehensive understanding of the formation of this important heterocyclic compound.

Due to the lack of specific published research data on the thermal pathways and reaction kinetics for the synthesis of this compound, no data tables with detailed research findings can be presented at this time.

Structural Elucidation and Conformational Analysis of 1,3 Diphenyl 2 Thioxoimidazolidin 4 One

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the precise molecular structure of 1,3-Diphenyl-2-thioxoimidazolidin-4-one, confirming its elemental composition, and identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings and the methylene (B1212753) protons of the imidazolidinone core. The ten aromatic protons would likely appear as a complex multiplet in the range of δ 7.2-7.6 ppm. The two protons of the methylene group (CH₂) at the C5 position of the heterocyclic ring are chemically equivalent and should produce a sharp singlet. In a related 2-thioxoimidazolidin-4-one derivative, this methylene signal was observed at approximately 3.85 ppm. researchgate.net

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. Key resonances are anticipated for the thiocarbonyl (C=S), carbonyl (C=O), and methylene (CH₂) carbons, in addition to the signals for the aromatic carbons. Based on data from similar 2-thioxoimidazolidin-4-one structures, the thiocarbonyl carbon is expected to resonate significantly downfield, around 174.0 ppm, while the carbonyl carbon should appear near 164.0-166.0 ppm. researchgate.netnih.gov The methylene carbon signal is anticipated around 34.0 ppm. nih.gov The twelve aromatic carbons would produce a series of signals in the typical aromatic region of δ 120-140 ppm.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.2-7.6 (multiplet) |

| Methylene (N-CH₂-C=O) | ~3.85 (singlet) | |

| ¹³C | Thiocarbonyl (C=S) | ~174.0 |

| Carbonyl (C=O) | ~164.0-166.0 | |

| Aromatic (Ar-C) | 120-140 | |

| Methylene (-CH₂-) | ~34.1 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by strong absorptions from the carbonyl and thiocarbonyl groups, as well as vibrations associated with the aromatic rings. A strong, sharp absorption band is expected in the region of 1750-1720 cm⁻¹ corresponding to the C=O stretching vibration of the five-membered ring amide (a lactam). The aromatic rings give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The C-N bond stretching vibrations are also expected within the fingerprint region. The C=S (thione) group vibration is more difficult to assign due to its weaker intensity and coupling with other vibrations, but it is typically found in the 1250-1020 cm⁻¹ range. researchgate.net For the related compound 1,3-diphenyl thiourea (B124793), C=S stretching vibrations are observed around 1200 and 800 cm⁻¹. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |

| C=O Stretch (Lactam) | -C(O)-N- | 1750-1720 |

| C=C Stretch (Aromatic) | Ar C=C | 1600-1450 |

| C=S Stretch (Thione) | -N-C(S)-N- | 1250-1020 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental formula of the compound and to analyze its fragmentation pattern under ionization.

The molecular formula of this compound is C₁₅H₁₂N₂OS, corresponding to a molecular weight of 268.3 g/mol . cymitquimica.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition.

Under electron ionization (EI-MS), the molecular ion peak [M]⁺• would be observed at an m/z ratio of 268. The fragmentation of the molecule is expected to proceed through cleavage of the heterocyclic ring. Plausible fragmentation pathways could involve the loss of key neutral or radical species. For instance, cleavage could lead to the formation of ions corresponding to phenyl isocyanate (C₆H₅NCO, m/z 119) and phenyl isothiocyanate (C₆H₅NCS, m/z 135) or related fragments. The phenyl cation (C₆H₅⁺, m/z 77) is also a commonly observed fragment in the mass spectra of phenyl-containing compounds.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 268 | Molecular Ion [M]⁺• | [C₁₅H₁₂N₂OS]⁺• |

| 135 | Phenyl isothiocyanate ion | [C₆H₅NCS]⁺• |

| 119 | Phenyl isocyanate ion | [C₆H₅NCO]⁺• |

| 77 | Phenyl cation | [C₆H₅]⁺ |

X-ray Crystallography and Solid-State Structural Studies

While a specific crystal structure for this compound was not found in the reviewed literature, analysis of closely related compounds allows for a detailed discussion of its probable solid-state conformation and intermolecular interactions.

Determination of Molecular Conformation and Stereochemistry

The solid-state structure of this compound can be inferred by analogy to similar five-membered heterocyclic systems. For example, the crystal structure of 2,3-Diphenyl-1,3-thiazolidin-4-one reveals that the five-membered ring adopts an envelope conformation. nih.govresearchgate.net However, other imidazolidinone derivatives have been shown to possess nearly planar ring systems. Given the presence of sp²-hybridized atoms (N1, C2, N3, C4) and only one sp³-hybridized atom (C5) in the imidazolidinone ring, the ring is expected to be largely planar or adopt a very shallow envelope/twist conformation.

The two phenyl rings attached to the nitrogen atoms are expected to be twisted out of the plane of the central heterocyclic ring due to steric hindrance. In the analogous 2,3-Diphenyl-1,3-thiazolidin-4-one, the dihedral angles between the two phenyl rings were found to be substantial, at 82.77° and 89.12° in the two molecules of the asymmetric unit. nih.gov A similar non-coplanar arrangement of the phenyl groups is anticipated for this compound, which would minimize steric repulsion and lead to a more stable three-dimensional structure.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

In the solid state, molecules of this compound are likely to be organized through a network of weak intermolecular interactions. Since there are no classic hydrogen bond donors (like N-H or O-H), conventional hydrogen bonding is not possible. However, weak C-H···O and C-H···S hydrogen bonds are plausible. In these interactions, the aromatic C-H groups or the methylene C-H groups can act as weak donors, while the carbonyl oxygen and thione sulfur atoms can act as acceptors. Crystal structures of related phenyl-substituted thiazolidinones confirm the presence of C-H···O intermolecular interactions that link molecules into chains or other supramolecular arrangements. nih.govnih.gov

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

The analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione reveals that the crystal packing is predominantly influenced by a combination of hydrogen bonds and other weak intermolecular interactions. The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, primarily corresponding to hydrogen bonds.

| Intermolecular Contact | Contribution for Molecule A (%) | Contribution for Molecule B (%) |

|---|---|---|

| H···H | Data not available | 40.3 |

| C···H/H···C | Data not available | 34.7 |

| O···H/H···O | Data not available | 18.8 |

Given the structural similarities, it is highly probable that the crystal packing of this compound is also dominated by H···H, C···H/H···C, and N—H···S/C—H···O hydrogen bonding interactions. The presence of the two phenyl rings would lead to significant C···H/H···C and C···C (π-π stacking) interactions, contributing to the stability of the crystal lattice. The thioxo group at the C2 position would likely result in N—H···S hydrogen bonds instead of N—H···O bonds, which would be a key feature of its crystal structure.

Structure Activity Relationship Sar Studies of 1,3 Diphenyl 2 Thioxoimidazolidin 4 One Derivatives

Elucidating the Influence of Substituent Modifications on Biological Potency

The biological activity of 1,3-diphenyl-2-thioxoimidazolidin-4-one derivatives is profoundly influenced by the nature and placement of substituents on the N-1 and N-3 phenyl rings. Modifications can alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

Research into their anticancer properties has shown that specific substitutions are key to enhancing cytotoxicity against various cancer cell lines. nih.govresearchgate.net For instance, in a series of synthesized derivatives, the introduction of different heterocyclic moieties and functional groups led to a range of activities against human hepatocellular cancer (HepG-2) and breast carcinoma (MCF-7) cell lines. nih.gov One derivative, featuring a 1-(4-bromophenyl)ethylideneamino group at the N-3 position, served as a key intermediate for creating a library of compounds. The subsequent addition of moieties like pyrazole (B372694) and chalcone (B49325) to this intermediate resulted in compounds with varying potencies. Notably, a derivative incorporating a pyrazole ring demonstrated superior activity against the HepG-2 cell line, while a chalcone derivative was most effective against the MCF-7 cell line. nih.gov This highlights that the optimal substitution pattern can be cell-line specific.

Similarly, in the context of anti-inflammatory activity, strategic placement of functional groups such as methoxy, chloro, and methylamino has been explored. researchgate.net These substituents can modulate the molecule's ability to interact with inflammatory targets like cyclooxygenase (COX) enzymes. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly impact the binding affinity of the molecule to the active site of target enzymes. For example, studies on related heterocyclic structures have shown that electron-withdrawing groups like cyano (-CN) can be critical for inhibitory activity against transcription factors like FOXM1, whereas groups like -CF₃, -NO₂, and -CH₃ may render the compounds inactive. nih.gov

The table below summarizes the influence of various substituents on the biological activity of 2-thioxoimidazolidin-4-one derivatives based on reported findings.

| Core Scaffold | Substituent/Modification | Target/Assay | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | Addition of a pyrazole moiety | Anticancer (HepG-2 cells) | High activity (IC50 = 2.33 µg/mL) | nih.gov |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one | Addition of a chalcone moiety | Anticancer (MCF-7 cells) | High activity (IC50 = 3.98 µg/mL) | nih.gov |

| 3,5-diphenyl-2-thioxoimidazolidin-4-one | Various aryl substitutions | COX-2 Inhibition | Complete inhibition at 50 µM | nih.gov |

| Thieno[2,3-b]pyridine (related scaffold) | Cyano (-CN) group on phenyl ring | FOXM1 Inhibition | Significant decrease in protein levels | nih.gov |

| Thieno[2,3-b]pyridine (related scaffold) | -CF₃, -NO₂, -CH₃ groups on phenyl ring | FOXM1 Inhibition | Activity was lost (inactive) | nih.gov |

Positional Effects of Phenyl and Other Substituents on Activity Profiles

The specific position of substituents on the this compound scaffold is a critical determinant of biological activity. The core structure has three main positions for substitution: the N-1 and N-3 phenyl rings, and the C-5 position of the imidazolidine (B613845) ring.

Substitutions on the phenyl rings at the N-1 and N-3 positions can dramatically alter the molecule's orientation and binding within a target's active site. For example, in the development of cannabinoid receptor (CB1) antagonists, substitutions on these phenyl rings were paramount. nih.gov Introducing chloro or bromo groups at the para-position (C-4) of both N-1 and N-3 phenyl rings in the related 1,3,5-triphenylimidazolidine-2,4-dione series resulted in compounds with the highest affinity for the human CB1 receptor. nih.gov This suggests that symmetrical substitution with electron-withdrawing halogens at the para-positions is favorable for this specific target.

The C-5 position of the imidazolidine ring also plays a crucial role. The introduction of a third phenyl group at the C-5 position, creating 1,3,5-triphenyl derivatives, was a key strategy in developing potent CB1 receptor inverse agonists. nih.gov In studies on COX inhibitors, the presence of two aryl groups at positions 3 and 5 was a defining feature of the synthesized compounds. nih.gov The spatial arrangement of these rings is essential for fitting into the enzyme's active site.

While direct studies on the positional effects within the this compound framework can be specific to the biological target, principles from related heterocyclic systems, such as thiosemicarbazides, further underscore the importance of substituent placement. In one study, moving a 3-methoxyphenyl (B12655295) substituent from position 4 to position 1 of the thiosemicarbazide (B42300) backbone significantly enhanced antibacterial activity, demonstrating that even subtle shifts in substituent location can lead to substantial changes in potency. mdpi.com

Comparative SAR Analysis with Hydantoin (B18101) (Oxygen Analog) Counterparts

A key aspect of the SAR of 2-thioxoimidazolidin-4-ones involves comparing them with their direct oxygen analogs, hydantoins (imidazolidine-2,4-diones). The replacement of the carbonyl oxygen at the C-2 position with a sulfur atom to form a thione is a common bioisosteric modification in drug design. nih.govresearchgate.net This single-atom substitution can significantly alter the physicochemical properties and, consequently, the biological activity of the molecule.

The thioxo group (C=S) generally increases the lipophilicity of the compound compared to the carbonyl group (C=O). researchgate.net This enhanced lipophilicity can improve membrane permeability and facilitate stronger hydrophobic interactions with the active sites of target enzymes or receptors. researchgate.net This principle has been observed in various contexts. For instance, studies on cannabinoid receptor ligands showed that the thio isosteres of 1,3,5-triphenylimidazolidine-2,4-dione derivatives also exhibited interesting affinity and selectivity for the human CB1 receptor. nih.gov

In other classes of compounds, the switch from oxygen to sulfur has led to a marked enhancement of biological activity. In a study of flavonols, converting the C=O group at the C-4 position to a C=S group resulted in derivatives with enhanced antibacterial and antifungal properties. scirp.org This suggests that the sulfur atom itself can contribute favorably to molecular interactions that underpin antimicrobial activity. The 2-thiohydantoin (B1682308) scaffold is recognized as a privileged structure in its own right, with a distinct profile of therapeutic activities. mdpi.com

| Property | Hydantoin (C=O at C-2) | 2-Thiohydantoin (C=S at C-2) | Reference |

|---|---|---|---|

| Lipophilicity | Lower | Higher | researchgate.net |

| Hydrophobic Interactions | Standard | Potentially stronger | researchgate.net |

| Biological Activity Profile | Broad (anticonvulsant, anticancer) | Broad (anti-inflammatory, anticancer, antimicrobial) | mdpi.comnih.govresearchgate.net |

| CB1 Receptor Affinity | High affinity observed in derivatives | Thio isosteres also show high affinity | nih.gov |

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models provide mathematical equations that can predict the potency of novel derivatives, thereby guiding rational drug design and reducing the need for extensive synthesis and screening.

For 2-thioxoimidazolidin-4-one derivatives, QSAR studies have been successfully employed to understand the structural requirements for specific biological activities. In one study focusing on (±)-3,5-diphenyl-2-thioxoimidazolidin-4-ones as COX-2 inhibitors, QSAR and regression analysis were used to predict the cyclooxygenase inhibition activity. The developed regression equations showed a high correlation between the calculated and experimentally measured activities, indicating their predictive validity. The study concluded that the surface area of the derivatives plays a significant role in their biological activity, highlighting the importance of steric descriptors in the QSAR model.

The methodologies for developing QSAR models can vary. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools. These methods have been applied to related thiazolidin-4-one scaffolds to model their activity as S1P1 receptor agonists. nih.gov Such models provide contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties around the molecule. For example, a CoMSIA model for thiazolidin-4-ones revealed that electrostatic (29.0%), hydrophobic (30.3%), and hydrogen-bond donor (28.2%) fields were the most significant contributors to biological activity. nih.gov

More recently, non-linear QSAR modeling approaches like Gene Expression Programming (GEP) have been used for related heterocyclic compounds, offering advantages in capturing complex, non-linear relationships between chemical descriptors and activity that linear models might miss. nih.gov These advanced computational models provide deeper insights into the SAR, helping to prioritize the synthesis of compounds with the highest predicted potency. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 1,3 Diphenyl 2 Thioxoimidazolidin 4 One

In Silico Predictions and Cheminformatics Applications

Computational chemistry and molecular modeling provide powerful tools for predicting the properties and potential biological applications of chemical compounds. For 1,3-Diphenyl-2-thioxoimidazolidin-4-one, in silico methods offer insights into its electronic nature, physicochemical characteristics, and suitability as a scaffold for drug design. These computational approaches are essential for accelerating the drug discovery process by prioritizing candidates for synthesis and experimental testing.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It provides a color-coded map on the molecule's electron density surface, which is crucial for understanding molecular reactivity and intermolecular interactions, such as drug-receptor binding. nih.govproteopedia.org The map reveals regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue).

For this compound, an MEP map would highlight the following key features:

Negative Potential Regions: The most intense negative electrostatic potential (red) would be concentrated around the carbonyl oxygen atom and the thioxo sulfur atom. These electronegative atoms create electron-rich areas, making them primary sites for electrophilic attack and hydrogen bond acceptance.

Positive Potential Regions: Areas of positive electrostatic potential (blue) would be located around the hydrogen atoms of the two phenyl rings. These regions are electron-deficient and can engage in interactions with negatively charged residues in a biological target.

Neutral Regions: The carbon frameworks of the phenyl rings would generally exhibit a neutral potential (green), indicating their non-polar, hydrophobic nature.

This charge distribution is critical for predicting how the molecule will orient itself within a protein's binding pocket. The distinct positive and negative zones suggest that electrostatic and hydrogen bonding interactions likely play a significant role in its biological activity. proteopedia.org

Physicochemical Parameter Exploration

Cheminformatics tools are used to calculate various physicochemical properties that are critical determinants of a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These predictions help assess the "drug-likeness" of a compound before its synthesis. nih.gov For this compound, key predicted parameters beyond basic properties are summarized below.

| Parameter | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 268.34 g/mol | Influences absorption and diffusion across biological membranes. Values under 500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Measures lipophilicity (hydrophobicity). Affects solubility, membrane permeability, and plasma protein binding. Values below 5 are favored for oral drugs. |

| Topological Polar Surface Area (TPSA) | ~58-60 Ų | Estimates the surface area of polar atoms (O, N, S). Correlates with membrane permeability and bioavailability. Values under 140 Ų are associated with good cell penetration. |

| Hydrogen Bond Donors | 0 | Number of N-H or O-H bonds. Affects binding and solubility. A low number (<5) is favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Sulfur) | Number of N, O, or S atoms. Important for receptor binding. A value below 10 is generally preferred. |

| Number of Rotatable Bonds | 2 | Measures molecular flexibility. A lower number (<10) is associated with higher bioavailability and better binding affinity due to a lower entropic penalty upon binding. |

These predicted values suggest that this compound possesses favorable drug-like properties, complying with guidelines such as Lipinski's Rule of Five. Its balanced lipophilicity and polarity indicate a good potential for oral bioavailability and cell membrane permeability. nih.gov

Virtual Screening and Lead Optimization Strategies

The scaffold of this compound makes it an interesting candidate for drug discovery campaigns, where it can be used in virtual screening and subsequent lead optimization.

Virtual Screening: Virtual screening is a computational method used to search vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. tesisenred.netnih.gov If this compound were part of a large virtual library, it could be identified as a "hit" through molecular docking simulations. In this process, the 3D structure of the compound is computationally fitted into the binding site of a target protein, and its binding affinity is scored. The thioxo-imidazolidinone core, flanked by two phenyl rings, offers a rigid and defined shape that can be effectively docked, while its functional groups can form key hydrogen bonds and hydrophobic interactions.

Lead Optimization: Once a compound like this compound is identified as a hit, lead optimization strategies are employed to improve its potency, selectivity, and ADME properties. biobide.com This involves making systematic chemical modifications to the lead structure. For this specific scaffold, potential optimization strategies include:

Phenyl Ring Substitution: Adding various substituents (e.g., hydroxyl, methoxy, halogen, or trifluoromethyl groups) to the para-, meta-, or ortho- positions of the phenyl rings. This can enhance binding affinity by probing for additional interactions within the target's binding site and can also be used to modulate physicochemical properties like solubility and metabolic stability. nih.gov

Scaffold Hopping: Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new interactions and potentially improve properties or escape patent limitations.

Modification of the Core: While more complex, modifications to the imidazolidinone ring itself could be explored to alter the geometry and hydrogen bonding capabilities of the core structure.

These iterative design-synthesis-testing cycles, guided by computational modeling, aim to transform an initial hit into a potent and safe drug candidate. biobide.comfrontiersin.org

Biological and Pharmacological Investigations of 1,3 Diphenyl 2 Thioxoimidazolidin 4 One Derivatives in Vitro Studies

Anti-inflammatory Activity Profiling

Derivatives of 1,3-diphenyl-2-thioxoimidazolidin-4-one have been systematically evaluated for their ability to mitigate inflammatory responses in vitro. These studies often utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7, which serve as a standard model for inflammation.

Overproduction of nitric oxide (NO) is a key feature of chronic inflammation. A series of novel 1,3-disubstituted-2-thiohydantoin derivatives were assessed for their anti-inflammatory effects by measuring their ability to suppress NO production in LPS-activated RAW264.7 macrophages. mdpi.com The findings revealed that all tested derivatives exhibited considerable anti-inflammatory activity by significantly inhibiting the release of NO. mdpi.com The potency of these compounds in reducing NO levels was found to be consistent with their cytotoxic activity against the same cell line. mdpi.com One particular derivative, designated as compound 7 in the study, demonstrated a remarkable ability to diminish NO production, achieving a six-fold reduction compared to control cells. researchgate.net This highlights the potential of this chemical scaffold in controlling inflammatory reactive nitrogen species. mdpi.comresearchgate.net

To further understand the anti-inflammatory mechanism, the most potent derivatives were investigated for their effects on the expression of key pro-inflammatory cytokines. Research showed that a lead 1,3-disubstituted-2-thioxoimidazolidin-4-one analogue (compound 7) displayed a significant, dose-dependent inhibitory effect on the expression of Interleukin-1β (IL-1β) in LPS-stimulated RAW264.7 cells. mdpi.com Furthermore, at a concentration of 50 μg/mL, this compound also significantly reduced the expression of other critical inflammatory cytokines, namely Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), with efficacy comparable to the reference drug, Celecoxib. mdpi.comnih.gov These results suggest that the anti-inflammatory properties of these derivatives are mediated, at least in part, through the downregulation of pivotal pro-inflammatory signaling molecules. mdpi.com

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives

| Compound | IC50 against RAW264.7 Cells (μg/mL) | Key Findings on Anti-inflammatory Action |

|---|---|---|

| Compound 5 | 212.3 | Potent cytotoxic activity. mdpi.com |

| Compound 7 | 197.68 | Most potent cytotoxic activity; six-fold reduction in NO production; significant inhibition of IL-1β, IL-6, and TNF-α. mdpi.comresearchgate.net |

| Celecoxib (Reference) | 251.2 | Standard anti-inflammatory drug used for comparison. mdpi.comresearchgate.net |

Anticancer and Cytotoxic Potentials (In Vitro)

The 2-thioxoimidazolidin-4-one scaffold has also been extensively explored for its potential as an anticancer agent. Numerous studies have documented the cytotoxic effects of its derivatives against a wide range of human cancer cell lines, providing a basis for the development of novel chemotherapeutics.

Derivatives of this compound have demonstrated broad-spectrum anticancer activity. Cytotoxicity screening has been performed against several human cancer cell lines, including:

Hepatocellular Carcinoma (HepG-2): Multiple studies have confirmed the efficacy of these compounds against liver cancer cells. One derivative showed an IC50 value of 2.55 μg/mL against HepG2 cells, which was more potent than the standard drug staurosporine (B1682477) (IC50 of 6.24 μg/mL). researcher.life Another study reported a derivative with an IC50 of 18.43 μg/ml against the same cell line. nih.gov

Colon Carcinoma (HCT-116): Thiohydantoin derivatives have also been evaluated against colon cancer cells, with some compounds showing IC50 values ranging from 3.19 to 14.87 µM. nih.gov

Breast Carcinoma (MCF-7): Against this breast cancer cell line, derivatives have shown significant activity, with IC50 values reported to be as low as 3.67 µM in one study. nih.gov Another compound had an IC50 of 4.21 μg/mL against MCF-7 cells. researcher.life

Prostate Cancer (LNCaP and PC-3): A new class of pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives was specifically designed and tested against prostate cancer cell lines. nih.gov Against the androgen-sensitive LNCaP cell line, IC50 values ranged from 10.27 to 109.72 µM after 24 hours. nih.gov Certain derivatives showed enhanced potency after 48 hours, with IC50 values between 5.22 and 11.75 µM, demonstrating high selectivity towards LNCaP cells. nih.gov The compounds were also tested against the androgen-insensitive PC-3 cell line. nih.gov

Table 2: Cytotoxic Activity (IC50) of Selected 2-Thioxoimidazolidin-4-one Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Derivative Example | IC50 Value |

|---|---|---|---|

| HepG-2 | Liver Carcinoma | Compound 11 | 2.55 μg/mL researcher.life |

| HCT-116 | Colon Carcinoma | Thiohydantoin-pyrazole hybrid | 3.19 - 14.87 µM nih.gov |

| MCF-7 | Breast Carcinoma | Thiohydantoin-pyrazole hybrid | 3.67 - 19.04 µM nih.gov |

| LNCaP | Prostate Carcinoma | Pyrazolylmethylene derivative | 5.22 - 11.75 µM (48h) nih.gov |

Research into the anticancer mechanisms of this compound derivatives has revealed their ability to interfere with key cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death.

One of the primary mechanisms identified is the induction of apoptosis, or programmed cell death. In liver cancer (HepG-2) cells, a lead compound was found to halt the cell cycle at the G0/G1 phase and trigger apoptosis. nih.gov Another study on HepG2 cells showed that a different derivative decreased the DNA content in the S and G2/M phases of the cell cycle, increased apoptosis, and upregulated the expression of caspase-3, a key executioner enzyme in the apoptotic cascade. researcher.life

Similarly, in colon cancer (HCT-116) cells, a derivative was shown to cause cell cycle arrest at the S phase, ultimately leading to apoptosis. nih.gov For prostate cancer, specific derivatives were found to significantly induce the accumulation of Caspase 3 and cause cell growth arrest in androgen-sensitive LNCaP cells, confirming that apoptosis is a key mechanism of their anticancer action in this context as well. nih.gov

Table 3: Mechanistic Actions of 2-Thioxoimidazolidin-4-one Derivatives in Cancer Cells

| Cell Line | Cancer Type | Effect on Cell Cycle | Apoptotic Pathway |

|---|---|---|---|

| HepG-2 | Liver Carcinoma | G0/G1 phase arrest; S and G2/M phase DNA reduction. researcher.lifenih.gov | Induction of apoptosis; upregulation of Caspase-3. researcher.lifenih.gov |

| HCT-116 | Colon Carcinoma | S phase arrest. nih.gov | Induction of apoptosis. nih.gov |

| LNCaP | Prostate Carcinoma | Cell growth arrest. nih.gov | Induction of Caspase 3 accumulation. nih.gov |

Gene Expression Analysis Related to Anticancer Mechanisms (e.g., Wnt signaling cascade genes)

The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is frequently implicated in cancer. A key component of this pathway is β-catenin, a transcriptional co-factor. In the absence of a Wnt signal, a "destruction complex," which includes Axin and Glycogen Synthase Kinase-3β (GSK-3β), targets β-catenin for degradation. Upon Wnt activation, this complex is destabilized, leading to β-catenin accumulation, nuclear translocation, and activation of target gene expression, including genes that promote proliferation like cyclin D1. nih.govnih.govembopress.org

In vitro studies on 1,3-disubstituted-2-thioxoimidazolidin-4-one derivatives have explored their impact on this pathway as a potential anticancer mechanism. One investigation involving a series of these derivatives assessed their effect on β-catenin expression in the human hepatocellular carcinoma cell line (HepG2) using western blot analysis. The results demonstrated that a specific derivative, compound 11 (2,2′-(1E,1′E)-1,1′-(hydrazine-1,2-diylidene) bis (ethan-1-yl-1-ylidene) bis (4-(phenyldiazenyl) phenol)), was capable of reducing the expression of β-catenin in these cancer cells. researcher.life This finding suggests that the anticancer activity of this derivative may be mediated, at least in part, through the downregulation of the Wnt/β-catenin signaling pathway. researcher.life

Antimicrobial Efficacy (In Vitro)

Assessment against Bacterial Strains (Gram-Positive and Gram-Negative)

The antibacterial potential of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. The efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

One study synthesized a series of these derivatives and tested their activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The results, presented in the table below, indicate that some of these compounds exhibit significant antibacterial properties.

Minimum Inhibitory Concentration (MIC, µg/mL) of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives Against Bacterial Strains.

| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |

|---|---|---|---|---|

| 2a | 15 | 10 | 25 | 50 |

| 2b | 20 | 15 | 50 | 50 |

| 2c | 10 | 10 | 25 | 25 |

| 2d | 15 | 10 | 25 | 50 |

| Ciprofloxacin (Standard) | 1.56 | 0.78 | 0.78 | 0.39 |

Antifungal Activity Evaluations

In addition to antibacterial activity, the antifungal efficacy of 1,3-disubstituted-4-thioxoimidazolidin-2-one derivatives has been investigated. These studies assess the compounds' ability to inhibit the growth of various pathogenic fungi. The same study that evaluated antibacterial activity also tested the compounds against fungal strains such as Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. Several derivatives demonstrated noteworthy antifungal activity, with MIC values indicating their potential as antifungal agents.

Minimum Inhibitory Concentration (MIC, µg/mL) of 1,3-Disubstituted-4-thioxoimidazolidin-2-one Derivatives Against Fungal Strains.

| Compound | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) | Saccharomyces cerevisiae (ATCC 9763) |

|---|---|---|---|

| 2a | 10 | 25 | 10 |

| 2b | 15 | 25 | 15 |

| 2c | 10 | 20 | 5 |

| 2d | 15 | 25 | 10 |

| Ketoconazole (Standard) | 10 | 20 | 5 |

Anti-biofilm and Anti-hemagglutination Studies against Pathogenic Microbes

Bacterial biofilm formation is a significant virulence factor that contributes to persistent infections and antibiotic resistance. Hemagglutination, the clumping of red blood cells, is another pathogenic mechanism used by some microbes. Research into new 2-thioxoimidazolidin-4-one compounds has demonstrated their ability to interfere with these processes.

A study focusing on derivatives C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) and C6 (3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one) investigated their effects on clinical isolates of Staphylococcus aureus. The results showed that these compounds significantly inhibited biofilm formation and also prevented the agglutination of human erythrocytes by the bacteria. The antibiofilm and antihemagglutination effects were observed at concentrations ranging from 31.25 to 125 µg/mL, indicating that these derivatives have potential as antibacterial drugs that work by inhibiting bacterial adhesion and colonization.

Enzymatic Target Inhibition (In Vitro)

Cyclooxygenase (COX) Isoenzyme Inhibitory Activity

Cyclooxygenase (COX) enzymes are key to the inflammatory process, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. The inhibitory potential of compounds structurally related to this compound has been assessed against COX-1 and COX-2.

A study on a series of 5-imino-4-thioxo-2-imidazolidinone and 4-thioxoimidazolidin-2,5-dione derivatives evaluated their in vitro inhibitory activity. The results, measured as the half-maximal inhibitory concentration (IC50), showed that many of the synthesized compounds were potent inhibitors of both COX isoenzymes, with several exhibiting greater activity than the reference drug, celecoxib, particularly against COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1)/IC50 (COX-2), was also determined to assess their preference for inhibiting COX-2 over COX-1.

In Vitro COX-1 and COX-2 Inhibitory Activity (IC50, µM) and Selectivity Index (SI) of Thioxoimidazolidinone Derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4a | 0.076 | 0.001 | 76.00 |

| 4b | 0.089 | 0.001 | 89.00 |

| 7a | 0.091 | 0.001 | 91.00 |

| 7b | 0.082 | 0.001 | 82.00 |

| Celecoxib (Standard) | 50.0 | 0.040 | 1250 |

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH can potentiate the endogenous cannabinoid signaling, a therapeutic strategy for various conditions. A series of 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives have been evaluated for their FAAH inhibitory activity.

Research has demonstrated that structural modifications to the this compound backbone can yield potent FAAH inhibitors. Notably, these modifications can be tailored to reduce or eliminate affinity for cannabinoid receptors, thereby offering a more targeted pharmacological profile. For instance, the substitution at the N-3 position with long alkyl chains has been shown to significantly influence FAAH inhibition. One study reported that 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one exhibited a pI50 value of 5.94, indicating substantial inhibitory activity. mdpi.com The following table summarizes the FAAH inhibitory activities of selected 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives.

| Compound Name | N-3 Substituent | pI50 |

| 5,5'-Diphenyl-2-thioxoimidazolidin-4-one | H | 3.27 |

| 3-Ethyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C2H5 | 3.96 |

| 3-Butyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | n-C4H9 | 4.68 |

| 3-Pentyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C5H11 | 4.91 |

| 3-Hexyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C6H13 | 5.35 |

| 3-Heptyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C7H15 | 5.49 |

| 3-Octyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C8H17 | 5.52 |

| 3-Decyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C10H21 | 5.89 |

| 5,5'-Diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | C14H29 | 5.94 |

| 3-Hexadecyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C16H33 | 4.28 |

| 3-Octadecyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C18H37 | 3.11 |

| 3-Oleyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C18H35 | 4.21 |

| 3-Cyclohexyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | C6H11 | 4.19 |

| 3,5,5-Triphenyl-2-thioxoimidazolidin-4-one | C6H5 | 4.53 |

| 3-Benzyl-5,5'-diphenyl-2-thioxoimidazolidin-4-one | CH2C6H5 | 4.91 |

| 3-(2-Phenylethyl)-5,5'-diphenyl-2-thioxoimidazolidin-4-one | (CH2)2C6H5 | 4.61 |

Receptor Binding and Modulation (In Vitro)

Cannabinoid Receptor (CB1) Ligand Binding Assays and Inverse Agonist Properties

The CB1 receptor, a key component of the endocannabinoid system, is a well-established therapeutic target. Derivatives of this compound have been investigated for their ability to bind to and modulate the activity of the human CB1 receptor.

Studies have revealed that these compounds can act as ligands for the CB1 receptor, with some exhibiting high affinity. researchgate.netucl.ac.be The replacement of the oxygen atom at the 2-position of the imidazolidin-4-one (B167674) ring with a sulfur atom to form the 2-thioxo derivative has been shown to increase the affinity for the CB1 receptor. researchgate.netucl.ac.be

Furthermore, functional assays, such as the [35S]GTPγS binding assay, have demonstrated that these compounds often possess inverse agonist properties at the CB1 receptor. mdpi.comresearchgate.netucl.ac.benih.gov Inverse agonism refers to the ability of a ligand to decrease the basal activity of a receptor. This property is of significant interest for therapeutic applications where reducing the constitutive activity of the CB1 receptor is desired.

A study focusing on substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives identified several compounds with high affinity for the CB1 receptor. Among these, 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one were highlighted for their potent binding. researchgate.netucl.ac.be Similarly, investigations into 1,3,5-triphenyl-2-thioxoimidazolidin-4-one and its analogs confirmed their affinity and inverse agonist activity at the CB1 receptor. mdpi.comnih.gov

| Compound Name | Receptor Affinity (Ki for hCB1) | Functional Activity (Inverse Agonism) |

| 1,3,5-Triphenyl-2-thioxoimidazolidin-4-one derivatives | High affinity for human CB1 receptor | Demonstrated inverse agonist properties in [35S]GTPγS binding assays |

| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | High affinity for human CB1 receptor | Confirmed as an inverse agonist |

| 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one | High affinity for human CB1 receptor | Confirmed as an inverse agonist |

Antioxidant Activity (In Vitro)

While extensive research has focused on the receptor and enzyme interactions of this compound derivatives, the investigation into their in vitro antioxidant activity is an emerging area. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Standard in vitro assays to evaluate antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Currently, specific data from DPPH or FRAP assays for this compound derivatives are not widely available in the public domain. However, a study on certain 2-thioxoimadazolidin-4-one derivatives has suggested their potential to activate antioxidant pathways in a biological system, although this was observed in an in vivo context. Further in vitro studies are necessary to quantify the direct radical scavenging and reducing capabilities of this specific class of compounds.

Future Perspectives and Research Directions

Rational Design of Novel 1,3-Diphenyl-2-thioxoimidazolidin-4-one Analogs with Enhanced Biological Specificity

The rational design of new analogs of this compound is a key strategy to enhance their biological specificity and potency. This approach involves strategically modifying the core structure to optimize interactions with specific biological targets while minimizing off-target effects.

One promising direction is the synthesis of derivatives bearing various heterocyclic moieties known for their pharmacological activities, such as pyrazole (B372694), triazole, and benzoxazole. nih.gov For instance, novel substituted 2-thiohydantoin (B1682308) derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. nih.gov The design of these new compounds is often based on the known biological activity of other heterocyclic systems, aiming to create hybrid molecules with enhanced therapeutic properties. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering substituents on the phenyl rings and the imidazolidine (B613845) core, researchers can identify key structural features responsible for specific biological activities. For example, studies have shown that the substituents attached to the 2-thioxoimidazolidin-4-one heterocycle are determinant in its biological properties. nih.gov

The following table summarizes examples of rationally designed 2-thioxoimidazolidin-4-one analogs and their observed biological activities:

| Compound ID | Modification | Biological Activity | Reference |

| Compound 4 | 2-thioxoimidazolidin-4-one derivative | Potent anti-cancer agent against HepG2 cells with an IC50 of 0.017 µM. nih.gov | nih.gov |

| Compound 14 | 3-heptyl-5,5′-diphenylimidazolidine-2,4-dione | FAAH inhibitory activity with a pI50 value of 5.12. ucl.ac.be | ucl.ac.be |

| Compound 46 | 5,5′-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | FAAH inhibitory activity with a pI50 value of 5.94. ucl.ac.be | ucl.ac.be |

| Compound 2n | 2-thioxoimidazolidin-4-one analog | Potent nitric oxide scavenger with an IC50 of 44.95 µM. researchgate.net | researchgate.net |

| Compound 2q | 2-thioxoimidazolidin-4-one analog | Potent α-amylase inhibitor with an IC50 of 96.63 μM. researchgate.net | researchgate.net |

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental methods is revolutionizing the drug discovery process for 2-thioxoimidazolidin-4-one derivatives. This synergistic approach accelerates the identification and optimization of lead compounds.

Computational Methodologies:

Molecular Docking: This technique is widely used to predict the binding interactions between a ligand and a protein's active site. researchgate.net For example, molecular docking simulations have been employed to understand the mechanism of action of 2-thioxoimidazolidin-4-one derivatives as anti-cancer agents by predicting their interactions with the PI3K/AKT pathway proteins. nih.gov

In Silico ADME Calculations: These computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify those with a desired biological activity.

In Vitro Assays: A variety of in vitro assays are used to evaluate the biological activity of synthesized compounds. For example, the MTT assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines. nih.govnih.gov Other in vitro assays include colony forming unit assays, flow cytometric analysis, RT-PCR, and Western blotting to investigate mechanisms of action such as apoptosis induction and cell cycle arrest. nih.gov

In Vivo Studies: Promising compounds identified through in vitro and in silico methods are further evaluated in animal models to assess their efficacy and safety in a living organism. nih.gov

Exploration of Novel Pharmacological Applications and Target Pathways for 2-Thioxoimidazolidin-4-one Derivatives

While significant research has focused on the anticancer and antimicrobial activities of 2-thioxoimidazolidin-4-one derivatives, there is a growing interest in exploring their potential in other therapeutic areas. The versatile scaffold of this compound class makes it a promising starting point for the development of drugs targeting a wide range of diseases.

Novel Pharmacological Applications:

Anti-inflammatory Agents: Derivatives of 2-thioxoimidazolidin-4-one have demonstrated anti-inflammatory effects. researchgate.netresearchgate.net Further research could lead to the development of novel treatments for inflammatory diseases.

Antidiabetic Agents: Certain analogs have shown potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase and α-amylase. researchgate.netresearchgate.net

Antiviral Agents: The 2-thioxoimidazolidin-4-one ring is present in compounds with antiviral activity, suggesting potential applications in treating viral infections. nih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Substituted 2-thioxoimidazolidin-4-ones have been identified as inhibitors of FAAH, a therapeutic target for pain and anxiety. ucl.ac.be

Exploration of Novel Target Pathways:

A deeper understanding of the molecular mechanisms underlying the biological activities of 2-thioxoimidazolidin-4-one derivatives is essential for identifying new therapeutic targets. For instance, their ability to induce apoptosis and cell cycle arrest in cancer cells points to their interaction with key signaling pathways, such as the PI3K/Akt pathway. nih.gov Future research should focus on elucidating the specific molecular targets within these and other pathways to design more selective and effective drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Diphenyl-2-thioxoimidazolidin-4-one and its derivatives?

- Methodological Answer : The compound is synthesized via a multi-step process. For example, intermediate thiazolidin-4-ones are prepared by reacting chloroacetyl chloride with imidazole derivatives in chloroform under reflux (18 hours) with triethylamine as a catalyst. Subsequent condensation with aromatic aldehydes in acetic acid/sodium acetate buffer (6–8 hours reflux) yields benzylidene derivatives. Yields range from 70% to 85%, with purification via column chromatography (ethyl acetate:hexane, 6:4 v/v) and recrystallization from ethanol .

Q. How is structural validation performed for this compound?

- Methodological Answer : Characterization involves FT-IR to confirm functional groups (e.g., C=O at ~1710 cm⁻¹, C=N at ~1570 cm⁻¹, and thioamide NCS at ~1288 cm⁻¹). NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., aromatic protons at δ 7.10–7.65 ppm, methylene groups at δ 2.15–4.25 ppm) and carbon assignments. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., C₁₅H₁₆N₄OS with m/z 300.10156) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Derivatives exhibit antimicrobial and antioxidant properties. For example, imidazolidin-4-one derivatives show variable inhibition against E. coli and S. aureus via disk diffusion assays. Antioxidant activity is measured using DPPH radical scavenging, with IC₅₀ values ranging from 50–100 µM for active compounds like 1-phenyl-2-glycyl derivatives .

Advanced Research Questions

Q. How do substituents on the benzylidene group influence biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity by increasing electrophilicity, while electron-donating groups (e.g., methoxy) improve antioxidant capacity. Structure-activity relationship (SAR) studies use comparative NMR/XRD data and docking simulations to correlate substituent effects with binding affinities to target enzymes like DNA gyrase .

Q. What computational methods optimize reaction pathways for synthesizing derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. For instance, ICReDD’s reaction path search methods integrate computational screening of aldehyde reactivity and solvent effects to predict optimal conditions (e.g., acetic acid buffer for Knoevenagel condensations). Experimental validation follows, reducing trial-and-error cycles by 40–60% .

Q. How can contradictions in spectral or biological data be resolved?

- Methodological Answer : Contradictions arise from impurities or solvent effects. Solutions include:

- Repeating syntheses with strict inert atmospheres to avoid oxidation.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Applying statistical tools (e.g., PCA) to differentiate bioactivity outliers caused by assay variability .

Q. What advanced techniques elucidate reaction mechanisms for imidazolidinone formation?

- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁵N in amines) to track intermediates via LC-MS. Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps, such as nucleophilic attack by imidazole on chloroacetyl chloride. In situ IR monitors carbonyl reactivity during condensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.